Sitaxsentan-13C4 Sodium
CAS No.:
Cat. No.: VC0198869
Molecular Formula: C₁₄¹³C₄H₁₄ClN₂NaO₆S₂
Molecular Weight: 480.86
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₄¹³C₄H₁₄ClN₂NaO₆S₂ |
|---|---|
| Molecular Weight | 480.86 |
Introduction
Chemical Properties and Structure
Molecular Structure and Composition
Sitaxsentan-13C4 Sodium features a complex molecular structure with the specific inclusion of four carbon-13 atoms. These stable isotope markers allow for precise tracking in experimental settings without altering the compound's pharmacological properties.
| Property | Description |
|---|---|
| Molecular Formula | C14^13C4H14ClN2NaO6S2 |
| Molecular Weight | 480.86 g/mol |
| Chemical Name | N-(4-Chloro-3-methyl-5-isoxazolyl)-2-[[4,5-(methylenedioxy)-o-tolyl]acetyl]-3-thiophenesulfonamide, 13C4 sodium salt |
| Appearance | Yellow powder |
| Solubility | Low water solubility |
The compound maintains the core structure of sitaxentan sodium, which is designated chemically as (N-(4-chloro-3-methyl-5-isoxazolyl)-2-[[4,5-(methylenedioxy)-o-tolyl]acetyl]-3-thiophenesulfonamide) . The primary difference is the strategic replacement of four standard carbon atoms with carbon-13 isotopes, which allows for specialized analytical detection without altering the compound's chemical behavior.
Synthesis and Stability
The synthesis of Sitaxsentan-13C4 Sodium involves complex chemical processes requiring precise control of reaction conditions to ensure high yields and purity of the final product. The incorporation of four carbon-13 isotopes at specific positions in the molecule requires specialized synthetic approaches beyond those used for the standard sitaxentan sodium. These techniques likely include custom-designed synthetic pathways using 13C-labeled precursors to incorporate the isotopic markers at predetermined positions within the molecular framework.
Research Applications
Metabolic Studies and Pharmacokinetic Investigations
The primary value of Sitaxsentan-13C4 Sodium lies in its application as a research tool for metabolic studies. The incorporation of carbon-13 isotopes enables precise tracking of the compound and its metabolites using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This capability is invaluable for:
-
Elucidating metabolic pathways and identifying metabolites
-
Determining the sites of metabolism and metabolic susceptibility
-
Studying drug-drug interactions, particularly with respect to cytochrome P450 enzymes
-
Investigating the pharmacokinetic profile with enhanced precision
These applications are particularly relevant given that the parent compound, sitaxentan, is metabolized through hepatic pathways, specifically via CYP2C9 and CYP3A4-mediated processes . The carbon-13 labeling allows researchers to track these metabolic pathways with greater accuracy.
Analytical Method Development
Sitaxsentan-13C4 Sodium serves as an excellent internal standard for analytical method development and validation. The isotopic labeling provides a compound with nearly identical chemical properties to sitaxentan sodium but with a distinct mass signature, making it ideal for:
-
Quantitative analytical methods using liquid chromatography-mass spectrometry (LC-MS)
-
Bioanalytical method validation for pharmaceutical analysis
-
Quality control processes in pharmaceutical manufacturing
-
Stability-indicating assay development
These pharmacokinetic properties would be expected to be preserved in the isotope-labeled variant, making it an excellent research tool for investigating the behavior of sitaxentan in biological systems.
Comparison with Other Endothelin Receptor Antagonists
Understanding the relative properties of Sitaxsentan-13C4 Sodium in the context of other endothelin receptor antagonists provides valuable perspective on its research applications:
| Property | Sitaxsentan-13C4 Sodium | Bosentan | Ambrisentan |
|---|---|---|---|
| ET-A:ET-B Selectivity | ~6000:1 | ~20:1 | ~250:1 |
| Dosing Frequency | Once daily | Twice daily | Once daily |
| Isotopic Labeling | Contains four 13C atoms | Standard formulation | Standard formulation |
| Research Applications | Metabolic studies, analytical standard | Clinical use (still marketed) | Clinical use (still marketed) |
| Market Status | Research use only | Available for clinical use | Available for clinical use |
Current Research Status and Future Directions
Although the parent compound sitaxentan was withdrawn from clinical use due to hepatotoxicity concerns, research interest in Sitaxsentan-13C4 Sodium continues in several areas:
-
Investigation of alternative endothelin receptor antagonists with improved safety profiles
-
Understanding the mechanisms of drug-induced liver injury through detailed metabolic studies
-
Development of bioanalytical methods for endothelin receptor antagonists
-
Structure-activity relationship studies to design next-generation compounds
The selective ET-A receptor antagonism of sitaxentan remains an intriguing pharmacological property, suggesting potential applications beyond pulmonary arterial hypertension, such as in hypertension, renal disease, and connective tissue disorders. The isotope-labeled variant facilitates this research by providing a valuable tool for detailed mechanistic studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume